molecular formula C18H21N5O B5305354 N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine

N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B5305354
M. Wt: 323.4 g/mol
InChI Key: COSFKPIMBQQEBV-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridazine ring fused with a pyrrolo[2,3-b]pyridine ring, making it a unique and interesting molecule for various scientific applications.

Properties

IUPAC Name

N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-2-24-17-8-7-15(22-23-17)14-11-16(20-12-5-3-4-6-12)21-18-13(14)9-10-19-18/h7-12H,2-6H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSFKPIMBQQEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=NC3=C2C=CN3)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolo[2,3-b]pyridine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocyclic compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of environmentally benign reagents and solvents can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can vary depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce N-oxides, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may be studied for its potential biological activity, such as its interaction with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or pathways involved in disease.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar chemical and biological properties.

    Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine ring structure and may also exhibit similar properties.

    Other heterocyclic compounds: Compounds with different heterocyclic ring structures may have unique properties and applications.

The uniqueness of this compound lies in its specific combination of ring structures and functional groups, which can result in distinct chemical and biological properties.

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